(211At)Audr, or 5-[211At]astatodeoxyuridine, is a radiolabeled nucleoside analogue that incorporates astatine-211, a radioactive isotope of astatine. This compound is significant in the field of targeted alpha-particle radiotherapy, particularly for treating certain types of cancer. Astatine-211 emits high-energy alpha particles, which can induce lethal damage to cancer cells while minimizing harm to surrounding healthy tissue.
Source: The primary source of astatine-211 is through the bombardment of natural bismuth with alpha particles in a cyclotron. The production process involves specific reactions that yield the desired isotope, followed by purification methods to isolate it for further use in radiopharmaceutical applications .
Classification: (211At)Audr falls under the category of astatinated radiopharmaceuticals. These compounds are classified based on their therapeutic application in oncology and their chemical structure as halogenated nucleosides.
The synthesis of (211At)Audr has been explored using various methods, with notable advancements in efficiency and yield. Two primary methods have been documented:
The synthesis process typically requires careful control of conditions to minimize degradation and maximize the stability of the final product.
The molecular structure of (211At)Audr consists of a deoxyuridine backbone with an astatine atom covalently bonded to the carbon atom at position 5. This structural modification is crucial for its function as a radiotherapeutic agent.
Data:
(211At)Audr participates in various chemical reactions, primarily involving its interaction with biological molecules:
The mechanism of action for (211At)Audr involves targeted delivery to cancer cells where it mimics natural nucleosides during DNA synthesis. Upon incorporation into DNA, the emitted alpha particles cause localized damage, leading to cell death.
Data:
Physical Properties:
Chemical Properties:
Relevant Data:
(211At)Audr has promising applications in scientific research and clinical settings:
The radiolabeling of nucleoside analogs with astatine-211 (α-emitter, t~1/2~ = 7.2 h) demands precise control over carbon-halogen bond formation. 5-Astato-2'-deoxyuridine ([^211^At]AUdR) mimics thymidine's structure, enabling DNA incorporation during S-phase and delivering cytotoxic α-particles directly to genomic DNA. Its synthesis hinges on establishing a stable C-^211^At bond at the 5-position of deoxyuridine, a process complicated by astatine's unique chemistry—larger atomic radius, higher polarizability, and weaker bond strength compared to iodine [1] [7].
Two primary radiolabeling approaches dominate ^211^At chemistry:
Table 1: Comparison of ^211^At Radiolabeling Strategies for AUdR
Parameter | Electrophilic Astatodemetallation | Nucleophilic Substitution |
---|---|---|
Precursor | 5-(Trimethylstannyl)-2'-deoxyuridine | Aryliodonium salts |
Reaction Conditions | RT, 5–10 min, pH 5–7 | 60°C, 30 min, methanol |
Radiochemical Yield (RCY) | 85–90% | 77–87% |
Key Advantages | High yield, mild conditions | Metal-free, regioselective |
Limitations | Tin contamination, oxidation side products | Requires elevated temperature |
While AUdR employs direct nucleoside labeling, the prosthetic group SAGMB exemplifies innovations in ^211^At bioconjugation chemistry. SAGMB leverages nucleophilic astatination of an ortho-substituted aryliodonium precursor, where the guanidinomethyl group enhances solubility and targets transporters like SLC6A14. Optimization involves:
The C-^211^At bond is inherently labile (bond dissociation energy ~28.2 kcal/mol vs. 37.8 kcal/mol for C-I) due to astatine's large size and low electron density [1] [3]. This vulnerability is exacerbated in biological microenvironments, leading to premature dehalogenation and off-target radioactivity accumulation (e.g., thyroid, stomach).
^211^At-aryl bonds face two key destabilizing environments:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7